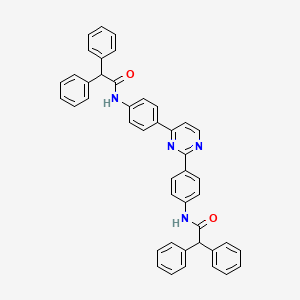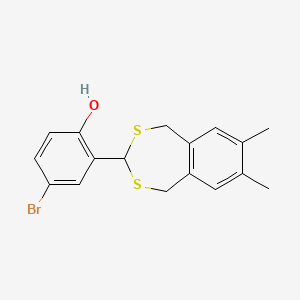![molecular formula C12H10F11NO B11103801 1-[1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]azepan-2-one](/img/structure/B11103801.png)
1-[1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,3,3-Trifluoro-1-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]-2-azepanone is a fluorinated organic compound. Its unique structure, characterized by multiple fluorine atoms, makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[3,3,3-Trifluoro-1-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]-2-azepanone typically involves multiple steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from readily available fluorinated precursors. The key steps include the formation of the trifluoromethyl group and the incorporation of the azepanone ring.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product yield. Catalysts and solvents are often used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production involves optimizing the reaction conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[3,3,3-Trifluoro-1-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]-2-azepanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are often carried out in polar solvents under controlled temperatures.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield fluorinated ketones, while reduction may produce fluorinated alcohols.
Scientific Research Applications
1-[3,3,3-Trifluoro-1-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]-2-azepanone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1-[3,3,3-Trifluoro-1-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]-2-azepanone involves its interaction with molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. The presence of multiple fluorine atoms enhances its binding affinity and specificity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction and metabolic processes. Its fluorinated structure can alter the electronic properties of target molecules, leading to changes in their function.
Comparison with Similar Compounds
1-[3,3,3-Trifluoro-1-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]-2-azepanone can be compared with other fluorinated compounds:
Similar Compounds: Examples include 1,1,1-trifluoro-2,2,2-trichloroethane and 3,3,3-trifluoro-1-propanol.
Uniqueness: The compound’s unique combination of trifluoromethyl and pentafluoroethyl groups, along with the azepanone ring, distinguishes it from other fluorinated compounds. This unique structure imparts specific chemical and physical properties, making it valuable in specialized applications.
Properties
Molecular Formula |
C12H10F11NO |
|---|---|
Molecular Weight |
393.20 g/mol |
IUPAC Name |
1-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]azepan-2-one |
InChI |
InChI=1S/C12H10F11NO/c13-9(14,12(21,22)23)8(7(10(15,16)17)11(18,19)20)24-5-3-1-2-4-6(24)25/h1-5H2 |
InChI Key |
DCAUMFLZGNQRRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)C(=C(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-5-[2-(3-methyl-thiazolidin-2-ylidene)-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B11103729.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11103732.png)
![2-[3-Amino-4,6-dimethyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B11103747.png)

![3,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11103766.png)
![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B11103769.png)

![2-Chloro-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11103774.png)

![4-methoxy-2-[(E)-(2-pyridylhydrazono)methyl]phenol](/img/structure/B11103783.png)
![3-({[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11103784.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11103789.png)

